An In-Depth Technical Guide to the Chemical and Structural Properties of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol
An In-Depth Technical Guide to the Chemical and Structural Properties of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional structure that allows for extensive exploration of chemical space.[1][2] This guide provides a comprehensive technical overview of a specific, functionalized pyrrolidine derivative, (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol. While direct experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from analogous structures and foundational chemical principles to present a robust profile. We will delve into its chemical structure, predictable physicochemical properties, a plausible synthetic route with detailed protocols for characterization, and its potential applications in drug discovery. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a prevalent scaffold in a multitude of FDA-approved drugs and biologically active natural products.[1] Its non-planar, puckered conformation provides a three-dimensional framework that is advantageous for creating molecules with specific spatial arrangements, crucial for selective interactions with biological targets.[2] The introduction of substituents onto the pyrrolidine ring allows for the fine-tuning of a molecule's steric and electronic properties, influencing its pharmacokinetics and pharmacodynamics.
The subject of this guide, (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol, incorporates three key structural features:
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A Pyrrolidine Core: Providing the fundamental 3D scaffold.
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A 2,6-Difluorobenzyl Group: This moiety is known to influence binding affinity and metabolic stability in various drug candidates. The fluorine atoms can modulate pKa, lipophilicity, and conformation, and are often used to block metabolic oxidation.
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A Hydroxymethyl Group: This functional group can participate in hydrogen bonding interactions with biological targets and serves as a versatile synthetic handle for further molecular elaboration.
This unique combination of structural motifs suggests that (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol is a promising building block for the development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The chemical structure of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol is characterized by a central pyrrolidine ring. A 2,6-difluorobenzyl group is attached to the nitrogen atom at position 1, and a hydroxymethyl group is attached to the carbon atom at position 3. The carbon at the 3-position is a chiral center, meaning the molecule can exist as two enantiomers, (R) and (S).
Caption: Chemical structure of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol.
Predicted Physicochemical Properties
While experimental data for the target molecule is scarce, we can predict its key physicochemical properties based on its structure. These predictions are valuable for guiding experimental design, such as selecting appropriate solvent systems for synthesis and purification, and for anticipating its behavior in biological systems.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₅F₂NO | |
| Molecular Weight | 227.25 g/mol | Influences diffusion and transport across membranes. |
| logP | 1.5 - 2.5 | A measure of lipophilicity, affecting solubility, absorption, and plasma protein binding. |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | Predicts cell permeability and blood-brain barrier penetration.[3] |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Potential for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (from the nitrogen and oxygen atoms) | Potential for specific interactions with biological targets. |
| pKa (most basic) | 8.5 - 9.5 (for the pyrrolidine nitrogen) | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
Note: These values are estimations derived from computational models and should be confirmed experimentally.
Synthesis and Characterization
A plausible and efficient synthetic route to (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol involves the N-alkylation of a commercially available starting material, (pyrrolidin-3-yl)methanol, with 2,6-difluorobenzyl bromide. This is a standard synthetic transformation in medicinal chemistry.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol via N-alkylation.
Materials:
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(Pyrrolidin-3-yl)methanol
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2,6-Difluorobenzyl bromide
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Potassium carbonate (K₂CO₃), anhydrous
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Acetonitrile (CH₃CN), anhydrous
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (pyrrolidin-3-yl)methanol (1.0 eq).
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Solvent and Base: Add anhydrous acetonitrile to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.0-3.0 eq).
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Addition of Alkylating Agent: To the stirring suspension, add 2,6-difluorobenzyl bromide (1.0-1.2 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
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Concentrate the filtrate under reduced pressure using a rotary evaporator.
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Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol.
Characterization Protocols
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
3.2.1. High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthesized compound.
Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
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A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid
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B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid
Gradient:
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A typical gradient would be from 5% B to 95% B over 10-15 minutes.
Detection:
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UV detection at 254 nm and 280 nm.
Expected Outcome: A single major peak in the chromatogram, indicating a high degree of purity.
3.2.2. Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound.
Instrumentation:
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Electrospray ionization (ESI) mass spectrometer.
Method:
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The purified sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
Expected Outcome:
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In positive ion mode, the protonated molecule [M+H]⁺ should be observed at m/z 228.2.
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The isotopic distribution pattern should be consistent with the molecular formula C₁₂H₁₅F₂NO.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of the synthesized compound.
Instrumentation:
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NMR spectrometer (400 MHz or higher is recommended for better resolution).
Solvent:
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Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ):
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7.20-7.35 ppm (m, 1H): Aromatic proton (para to the CH₂ group).
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6.85-7.00 ppm (m, 2H): Aromatic protons (ortho to the CH₂ group).
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3.60-3.80 ppm (m, 2H): CH₂ of the benzyl group.
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3.50-3.65 ppm (m, 2H): CH₂ of the hydroxymethyl group.
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2.50-3.00 ppm (m, 4H): CH₂ protons on the pyrrolidine ring adjacent to the nitrogen.
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2.20-2.40 ppm (m, 1H): CH proton at position 3 of the pyrrolidine ring.
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1.60-2.00 ppm (m, 2H): CH₂ protons at position 4 of the pyrrolidine ring.
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1.50-1.80 ppm (br s, 1H): OH proton of the hydroxymethyl group (this signal may be broad and its position can vary).
Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ):
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160-165 ppm (dd, J ≈ 245, 10 Hz): Aromatic carbons attached to fluorine.
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128-132 ppm (t, J ≈ 10 Hz): Aromatic carbon para to the CH₂ group.
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120-125 ppm (t, J ≈ 20 Hz): Aromatic ipso-carbon.
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110-115 ppm (dd, J ≈ 20, 5 Hz): Aromatic carbons ortho to the CH₂ group.
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60-65 ppm: CH₂ of the hydroxymethyl group.
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55-60 ppm: CH₂ of the benzyl group.
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50-60 ppm: CH₂ carbons on the pyrrolidine ring adjacent to the nitrogen.
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40-45 ppm: CH carbon at position 3 of the pyrrolidine ring.
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30-35 ppm: CH₂ carbon at position 4 of the pyrrolidine ring.
3.2.4. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method:
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The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
Characteristic IR Absorptions (cm⁻¹):
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3200-3600 (broad): O-H stretch of the alcohol.
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2850-3000: C-H stretch of the alkyl groups.
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1600-1620 and 1450-1500: C=C stretching of the aromatic ring.
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1100-1300: C-F stretch.
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1000-1200: C-N stretch of the amine and C-O stretch of the alcohol.
Potential Applications in Drug Discovery
The structural features of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol make it a versatile scaffold for the synthesis of a wide range of biologically active compounds. The pyrrolidine ring is a key component of drugs targeting the central nervous system (CNS), as well as antiviral, and anticancer agents.[1]
Caption: Logical relationships in the drug discovery potential of the target molecule.
The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to an amine or other functional groups, allowing for the generation of a library of diverse analogs for structure-activity relationship (SAR) studies. The 2,6-difluorobenzyl group can enhance binding to target proteins and improve metabolic stability, which are desirable properties for drug candidates.
Conclusion
(1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol is a chiral, functionalized pyrrolidine derivative with significant potential as a building block in drug discovery. This guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, a detailed synthetic protocol, and methods for its characterization. While experimental data on this specific molecule is limited, the information presented here, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers to synthesize, characterize, and utilize this promising scaffold in the development of novel therapeutics. The versatility of the pyrrolidine core, combined with the advantageous properties imparted by the 2,6-difluorobenzyl and hydroxymethyl groups, makes this an exciting molecule for further investigation.
References
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Vitale, P., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021. Available from: [Link]
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ResearchGate. Physicochemical properties, pharmacokinetics, drug likeness, and medicinal chemistry of six selected compounds, according to Swiss ADME software. Available from: [Link]
